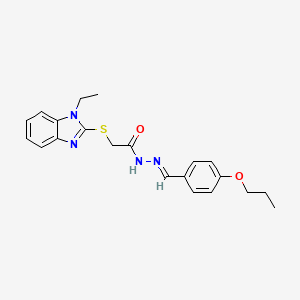
N-(4-Adamantan-1-yl-thiazol-2-yl)-N'-(3-dimethylamino-propyl)-oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-(3-dimethylamino-propyl)-oxalamide is a complex organic compound that features a unique combination of adamantane, thiazole, and oxalamide moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-(3-dimethylamino-propyl)-oxalamide typically involves multi-step organic reactions. The process may start with the preparation of the adamantane-thiazole intermediate, followed by the introduction of the oxalamide group. Common reagents and conditions include:
Adamantane derivatives: Starting materials for the adamantane moiety.
Thiazole formation: Using thioamides and α-haloketones under acidic or basic conditions.
Oxalamide coupling: Employing oxalyl chloride and amines under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, yield, and purity. This may include:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Techniques such as recrystallization, chromatography, and distillation.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-(3-dimethylamino-propyl)-oxalamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for complex organic synthesis.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or catalysts.
Mecanismo De Acción
The mechanism of action of N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-(3-dimethylamino-propyl)-oxalamide would involve its interaction with specific molecular targets. This could include:
Binding to enzymes or receptors: Modulating their activity.
Interacting with cellular pathways: Affecting signal transduction or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-(3-dimethylamino-propyl)-carboxamide: Similar structure with a carboxamide group instead of oxalamide.
N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-(3-dimethylamino-propyl)-urea: Similar structure with a urea group instead of oxalamide.
Uniqueness
N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-(3-dimethylamino-propyl)-oxalamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C20H30N4O2S |
|---|---|
Peso molecular |
390.5 g/mol |
Nombre IUPAC |
N'-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N-[3-(dimethylamino)propyl]oxamide |
InChI |
InChI=1S/C20H30N4O2S/c1-24(2)5-3-4-21-17(25)18(26)23-19-22-16(12-27-19)20-9-13-6-14(10-20)8-15(7-13)11-20/h12-15H,3-11H2,1-2H3,(H,21,25)(H,22,23,26) |
Clave InChI |
ZUYJYEAJOWLGLU-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCNC(=O)C(=O)NC1=NC(=CS1)C23CC4CC(C2)CC(C4)C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Bromo-2-{[(4-chlorophenyl)imino]methyl}phenol](/img/structure/B11987026.png)
![2-methyl-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]ethyl}benzamide](/img/structure/B11987031.png)
![N-[(E)-(4-chlorophenyl)methylidene]naphthalen-2-amine](/img/structure/B11987038.png)
![(5Z)-3-Allyl-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11987041.png)
![4-(4-chlorophenyl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylidene]piperazin-1-amine](/img/structure/B11987050.png)
![8-{(2Z)-2-[1-(4-chlorophenyl)ethylidene]hydrazino}-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11987051.png)


![{(5Z)-5-[5-bromo-1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B11987070.png)
![Ethyl 2-{[(2-ethoxyphenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11987072.png)
![N-[2,2,2-trichloro-1-({[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}amino)ethyl]acetamide](/img/structure/B11987075.png)
![Propyl 2-{[(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B11987082.png)


